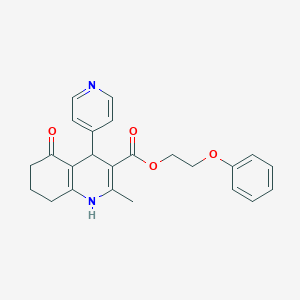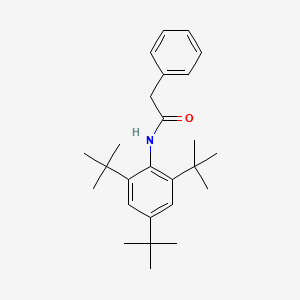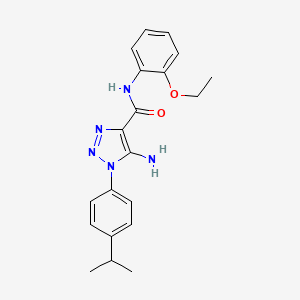
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as BTA-EG6, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a synthetic small molecule that has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Wirkmechanismus
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is not fully understood. However, it has been proposed that 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to selectively inhibit certain HDAC isoforms, which may reduce the risk of side effects. However, one limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide analogs with improved solubility and potency. Another area of interest is the investigation of the synergistic effects of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide with other anti-cancer agents. Furthermore, the potential use of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in combination with immunotherapy for cancer treatment is an area of active research. Finally, the study of the effects of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide on non-cancer cells, such as immune cells and stem cells, may provide insight into its potential therapeutic applications beyond cancer treatment.
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a promising compound with potential therapeutic applications in cancer treatment. Its anti-cancer properties, specificity for HDAC inhibition, and other biochemical and physiological effects make it a promising candidate for further study. Future research will continue to explore its potential therapeutic applications and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves a multi-step process that starts with the reaction of 2-aminothiophenol and 2-chlorobenzoxazole in the presence of a base to yield 2-(1,3-benzoxazol-2-ylthio)aniline. This intermediate is then reacted with 9,10-anthraquinone-2-carboxylic acid in the presence of a coupling agent to yield the final product, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-(1,3-benzoxazol-2-ylthio)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-20(12-30-23-25-18-7-3-4-8-19(18)29-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOXQZACPIXKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)

![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)

![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)
